molecular formula C18H21BrN2S B2616186 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618396-61-5

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2616186
CAS No.: 618396-61-5
M. Wt: 377.34
InChI Key: VGMGSUIQOKYVPO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with isobutylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted quinazoline-thione.

    Substitution: Various substituted quinazoline-thione derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in the design of new therapeutic agents.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazoline core and functional groups. The bromophenyl and thione groups may play a role in binding to specific sites on the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazoline-4(1H)-thione: Lacks the bromine and isobutyl substituents.

    2-(4-chlorophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenyl)-1-methyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar structure but with a methyl group instead of isobutyl.

Uniqueness

2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the combination of its bromophenyl and isobutyl substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, while the isobutyl group may affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-methylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2S/c1-12(2)11-21-16-6-4-3-5-15(16)18(22)20-17(21)13-7-9-14(19)10-8-13/h7-10,12H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGSUIQOKYVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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